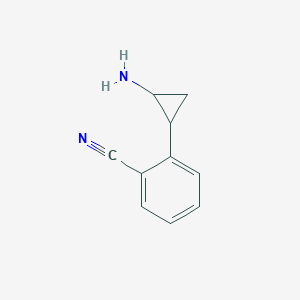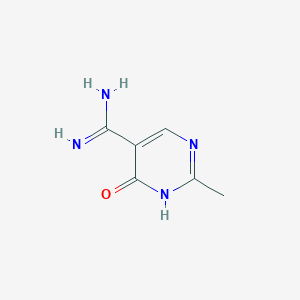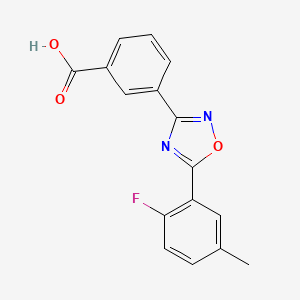
3-(3-Methoxyazetidin-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyazetidin-1-yl)pyrrolidine is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyazetidin-1-yl)pyrrolidine typically involves the reaction of azetidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of azetidine-3-methanol and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Methoxyazetidin-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-(3-Methoxyazetidin-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(3-Methoxyazetidin-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.
Azetidine: A four-membered nitrogen-containing heterocycle that shares the azetidine ring with the compound.
Pyrrolizidine: A bicyclic compound containing fused pyrrolidine and azetidine rings.
Uniqueness
3-(3-Methoxyazetidin-1-yl)pyrrolidine is unique due to the presence of both pyrrolidine and azetidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
3-(3-methoxyazetidin-1-yl)pyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-11-8-5-10(6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
InChIキー |
KLRXDENZECGWEU-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)



![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)






